molecular formula C9H18ClNO B1460462 {7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride CAS No. 2059987-27-6

{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride

Cat. No. B1460462
CAS RN: 2059987-27-6
M. Wt: 191.7 g/mol
InChI Key: RNUUJSCLSSKGMY-UHFFFAOYSA-N
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Description

{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride (7-OSN) is a novel synthetic compound that has recently been developed as a potential therapeutic agent for a variety of medical conditions. 7-OSN has been extensively studied for its potential to treat neurological disorders, cancer, and other diseases. It has also been investigated for its potential to act as a neuroprotective agent and to modulate the activity of various enzymes and receptors.

Scientific Research Applications

Synthesis Studies

  • A study by Kato, Kitahara, and Yoshikoshi (1985) focused on synthesizing 2-oxaspiro[3.5]nonane as a model for anisatin, using methyl cyclohexanecarboxylate and 2-ethoxycarbonylcyclohexanone (Michiharu Kato, H. Kitahara, & A. Yoshikoshi, 1985).
  • Research by Kuroyan et al. (1995) involved transforming diethyl esters of various oxaspiro compounds into carboxylic acids, demonstrating a method for the synthesis of derivatives with potential applications (A. Kuroyan, S. A. Pogosyan, & N. P. Grigoryan, 1995).
  • Gurry, McArdle, and Aldabbagh (2015) reported on the synthesis of a spirocyclic oxetane-fused benzimidazole, showcasing the versatility of spirocyclic structures in synthesizing complex molecules (M. Gurry, P. McArdle, & F. Aldabbagh, 2015).

Chemical Reactions and Properties

  • Wedler and Schick (2003) explored the synthesis of β-lactones by aldolization, utilizing compounds related to oxaspiro structures, providing insights into the reactivity of these compounds (C. Wedler & H. Schick, 2003).
  • Al-Ahmadi (1996) synthesized bispiroheterocyclic systems as antimicrobial agents, highlighting the potential biomedical applications of spirocyclic compounds (A. Al-Ahmadi, 1996).

Structural Analysis and Characterization

properties

IUPAC Name

7-oxaspiro[3.5]nonan-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-7-8-1-2-9(8)3-5-11-6-4-9;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUUJSCLSSKGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CN)CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride
Reactant of Route 2
{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride
Reactant of Route 3
{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride
Reactant of Route 4
{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride
Reactant of Route 5
{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride
Reactant of Route 6
{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride

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